Ethyl 2-butynoate

Vue d'ensemble

Description

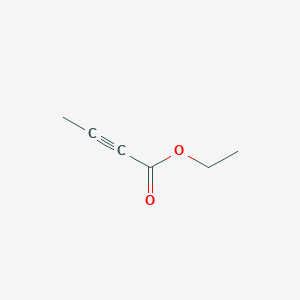

Ethyl 2-butynoate, also known as Ethyl tetrolate, is a 2-alkynoate and a methanogenesis inhibitor . It is an electron-deficient internal alkyne .

Synthesis Analysis

Ethyl 2-butynoate has been reported to undergo codimerization with alkenes to form 1,3-dienes, a reaction catalyzed by a rhodium (I)/H 8 -BINAP complex . Additionally, the annulation of thioamides with ethyl 2-butynoate, catalyzed by tri-n-butylphosphine, to form thiazolines has been investigated .

Molecular Structure Analysis

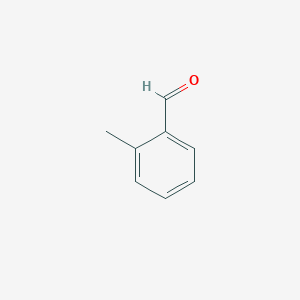

The molecular formula of Ethyl 2-butynoate is C6H8O2 . It has a molecular weight of 112.13 .

Chemical Reactions Analysis

As mentioned in the synthesis analysis, Ethyl 2-butynoate can undergo codimerization with alkenes to form 1,3-dienes . It can also react with thioamides to form thiazolines .

Physical And Chemical Properties Analysis

Ethyl 2-butynoate is a liquid at 20°C . It has a refractive index of 1.436 (lit.) . Its boiling point is 160-161 °C/730 mmHg (lit.) , and its density is 0.962 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Synthesis of Cyclopentene Derivatives

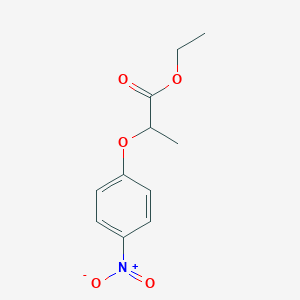

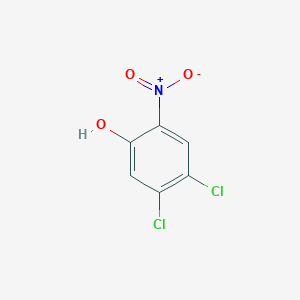

Ethyl 2-butynoate is utilized as a precursor in the synthesis of 3-ethyl, 1-methyl 1-(2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate . This compound is significant in organic synthesis, particularly in the construction of cyclopentene rings which are prevalent in natural products and pharmaceuticals.

Production of Alkenylsilanols

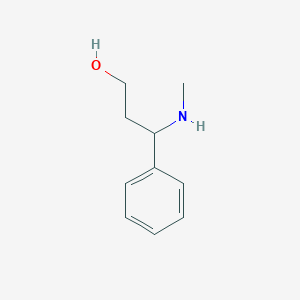

In the field of silicon chemistry, Ethyl 2-butynoate serves as a starting material for the production of alkenylsilanols . These compounds are valuable for their potential applications in cross-coupling reactions, which are pivotal in creating complex organic molecules.

Creation of Tricyclic Aziridine Derivatives

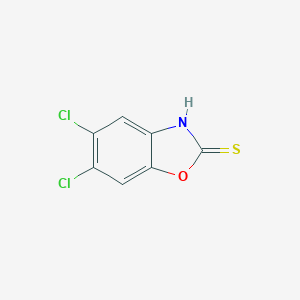

Tricyclic aziridine derivatives, which have applications in medicinal chemistry due to their biological activity, are synthesized using Ethyl 2-butynoate . These derivatives can be used as building blocks for the development of new pharmaceuticals.

Methanogenesis Inhibition

Ethyl 2-butynoate acts as a methanogenesis inhibitor . This application is crucial in environmental studies and waste management, as it helps in controlling methane production, a potent greenhouse gas, from landfills and other anaerobic digestion sources.

Electron Deficient Alkyne Studies

As an electron-deficient alkyne derivative, Ethyl 2-butynoate is essential in the study of 1,3-diene synthesis catalyzed by rhodium (I)/H8-BINAP complex . This research has implications in the development of new catalytic processes in organic chemistry.

In Vitro Degradation and Microbial Biomass Production

Ethyl 2-butynoate has been studied for its effects on in vitro degradation and microbial biomass production . Understanding these effects is important for biotechnological applications, including the optimization of microbial processes for waste treatment and energy production.

Mécanisme D'action

Target of Action

Ethyl 2-butynoate is an electron-deficient internal alkyne . It primarily targets the process of methanogenesis, acting as a methanogenesis inhibitor . Methanogenesis is a crucial part of the global carbon cycle and a significant source of atmospheric methane. Inhibiting this process can have substantial implications in controlling greenhouse gas emissions.

Mode of Action

The compound interacts with its targets by undergoing codimerization with alkenes to form 1,3-dienes . This interaction is catalyzed by a rhodium(I)/H8-BINAP complex . Codimerization is a process where two different types of monomers join to form a copolymer. In this case, the ethyl 2-butynoate and the alkene form a 1,3-diene.

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 160-161 °c/730 mmhg, and density of 0962 g/mL at 25 °C can influence its pharmacokinetic properties.

Result of Action

The primary result of ethyl 2-butynoate’s action is the inhibition of methanogenesis . By inhibiting this process, it can control the production of methane, a potent greenhouse gas. Additionally, its ability to undergo codimerization with alkenes to form 1,3-dienes can result in the synthesis of new compounds with potential applications in various fields.

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 2-butynoate are not mentioned in the search results, it’s worth noting that it has been used in the study of its effect on in vitro degradation and microbial biomass production . It may also be used in the synthesis of various compounds, including 3-ethyl, 1-methyl 1- (2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate, tricyclic aziridine derivatives, and alkenylsilanols .

Propriétés

IUPAC Name |

ethyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJZKCJURDYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195846 | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-butynoate | |

CAS RN |

4341-76-8 | |

| Record name | Ethyl 2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4341-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tetrolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TETROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UG3A7S3GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary area of research interest for Ethyl 2-butynoate?

A1: Ethyl 2-butynoate has garnered significant interest as a potential inhibitor of ruminal methanogenesis. Studies have explored its effects on methane production in rumen fluid and pure cultures of methanogens [, ].

Q2: How does Ethyl 2-butynoate affect methanogenesis in the rumen?

A2: While the exact mechanism remains unclear, research suggests that Ethyl 2-butynoate effectively reduces methane production in rumen fluid [, , ]. One study observed a maximum decrease in methanogenesis of 79% with Ethyl 2-butynoate addition [].

Q3: Are there any drawbacks to using Ethyl 2-butynoate as a methanogenesis inhibitor?

A3: Research indicates that high concentrations of Ethyl 2-butynoate might negatively impact the apparent fermentation of feed substrates in the rumen []. Further investigations are needed to determine the optimal concentration for methane reduction without compromising digestibility.

Q4: Beyond methanogenesis inhibition, what other applications of Ethyl 2-butynoate are being explored?

A4: Ethyl 2-butynoate serves as a versatile reagent in organic synthesis. Studies demonstrate its utility in phosphine-catalyzed [3 + 2] cycloaddition reactions for creating quaternary carbon centers and nitrogen-containing heterocycles [, , , , ]. It is also used in reactions with tropone tosylhydrazone sodium salt to form 1H-1,2-benzodiazepine derivatives [].

Q5: Can you provide specific examples of reactions where Ethyl 2-butynoate is employed?

A5: Certainly. Ethyl 2-butynoate reacts with malonate-type nucleophiles in the presence of a phosphine catalyst, leading to the formation of γ-addition products []. Furthermore, it participates in [3 + 3] annulation reactions with azomethine imines under phosphine catalysis to generate diverse heterocyclic compounds [, ].

Q6: Is Ethyl 2-butynoate utilized in any analytical chemistry techniques?

A6: Yes, a study employed Ethyl 2-butynoate as a model substrate alongside ethylphenyl propiolate to monitor hydrogenation reactions using benchtop 2D NMR enhanced by parahydrogen-induced polarization and fast correlation spectroscopy with time-resolved non-uniform sampling []. This approach allows for sensitive and high-resolution monitoring of the hydrogenation process.

Q7: What is the molecular formula and weight of Ethyl 2-butynoate?

A7: Ethyl 2-butynoate has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.

Q8: Are there any known structure-activity relationship (SAR) studies on Ethyl 2-butynoate derivatives?

A8: While the provided abstracts don't delve into detailed SAR studies for Ethyl 2-butynoate derivatives, one study explores the impact of different substituents on the acetylene moiety in reactions with tropone tosylhydrazone sodium salt []. Further research is necessary to establish comprehensive SAR data for this compound class.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

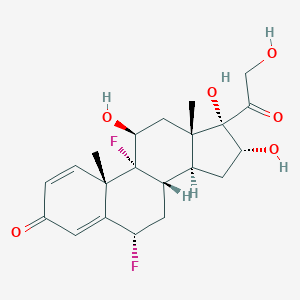

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)